3-amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
The compound “3-amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of similar compounds involves a base-catalyzed two-step formation via a Knoevenagel condensation . The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines were dissolved in isopropanol, and concentrated HCl was added. The mixtures were refluxed for 12–48 h, allowed to reach room temperature, and water was added to precipitate out the products .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using 1H-NMR and 13C-NMR spectra . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the reaction involves a base-catalyzed two-step formation of 2-arylidene cyanomethyl 1,3-benzothiazoles via a Knoevenagel condensation between 2-cyanomethyl-1,3-benzothiazol and aldehydes, followed by [4+1] cycloaddition of benzoyl cyanide .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, a yellow solid with a melting point of 326–328 °C was obtained in one synthesis .Scientific Research Applications
Anticancer Applications
Pyrimidine derivatives, including the compound , have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to exhibit anticancer properties . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Antimicrobial and Antifungal Applications
Pyrimidine derivatives have also shown antimicrobial and antifungal activities. Some Schiff bases derived from similar compounds have shown moderate antifungal activity against Candida spp .
Anti-Inflammatory and Analgesic Applications
These compounds have been reported to exhibit anti-inflammatory and analgesic activities . This makes them potentially useful in the treatment of conditions involving inflammation and pain.
Cardiovascular Applications
Pyrimidine derivatives have been used as cardiovascular agents and antihypertensives . This suggests potential applications in the treatment of heart disease and high blood pressure.
Antidiabetic Applications
Some pyrimidine derivatives have been reported to exhibit antidiabetic properties . This suggests potential applications in the treatment of diabetes.
Antiviral Applications
Compounds containing five-membered heteroaryl amines, which are similar to the compound , have shown relatively higher antiviral activity against Newcastle disease virus .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit activity againstMycobacterium tuberculosis .
Mode of Action
It’s worth noting that the structure-activity relationships of similar compounds suggest that different aromatic, aryl, and alkyl substitutions at certain positions of the molecule can influence its activity .
Biochemical Pathways
It’s worth noting that similar compounds have been found to exhibit antitubercular activity, suggesting they may interact with biochemical pathways relevant to the growth and survival of mycobacterium tuberculosis .
Pharmacokinetics
Potent compounds from similar series have been found to have a clogp value less than 4 and molecular weight less than 400, which are favorable properties for maintaining drug-likeness during lead optimization .
Result of Action
Similar compounds have been found to display in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis .
Action Environment
It’s worth noting that the activity of similar compounds can be influenced by the presence of different halogen atoms on the phenyl ring .
Safety and Hazards
Future Directions
Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
3-amino-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3OS/c13-8-3-1-7(2-4-8)9-5-18-11-10(9)12(17)16(14)6-15-11/h1-6H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWGPDNPKTVSTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |
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